molecular formula C23H26N4O7S3 B2920443 (Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 683247-51-0

(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2920443
CAS No.: 683247-51-0
M. Wt: 566.66
InChI Key: PRQCGHUUOXJVPA-GYHWCHFESA-N
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Description

(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a sophisticated chemical compound designed for advanced research applications, particularly in the field of medicinal chemistry and kinase profiling. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6615021/]. The structure incorporates a methylsulfonyl electron-withdrawing group and a piperazine carbamate moiety, which are common features in small molecules designed to target ATP-binding sites in kinases. The (Z)-configured benzothiazol-2(3H)-ylidene group is a critical structural element that can mimic aspects of a kinase inhibitor's binding mode. Researchers can utilize this compound as a key intermediate or a functional probe in the synthesis and development of novel therapeutic agents, especially for investigating pathways related to oncology and inflammatory diseases. Its high level of structural complexity makes it a valuable tool for structure-activity relationship (SAR) studies, assay development, and target identification. This product is intended for use by qualified laboratory personnel only and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

ethyl 4-[4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-4-34-23(29)26-11-13-27(14-12-26)37(32,33)17-7-5-16(6-8-17)21(28)24-22-25(2)19-10-9-18(36(3,30)31)15-20(19)35-22/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQCGHUUOXJVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several critical functional groups including:

  • A benzo[d]thiazole moiety, which is often associated with anticancer and antimicrobial properties.
  • A piperazine ring, known for its role in various pharmacological agents.
  • Sulfonamide groups that enhance solubility and bioactivity.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes, notably factor XIa, which plays a crucial role in the coagulation cascade. This inhibition may lead to therapeutic applications in anticoagulation therapy .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antitumor activity by targeting various kinases involved in cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives of thiazole and piperazine exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that certain thiazole derivatives can inhibit the growth of various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition .
  • Case Study : A study on related compounds demonstrated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting potential for further development in cancer therapeutics .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

  • Mechanism : Thiazole derivatives are known to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
  • Research Findings : In vitro assays have reported effective antimicrobial activity against a range of pathogens, supporting the need for further exploration into this area .

Research Findings and Case Studies

Study ReferenceCompound TestedBiological ActivityIC50/Effectiveness
Factor XIa InhibitorAnticoagulantIC50 = 0.040 μM
Thiazole DerivativeAntitumorIC50 < 20 μM
Piperazine AnalogCytotoxicity (A-431)IC50 < 15 μM
Thiazole CompoundAntimicrobial (E. coli)Effective against multiple strains

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride finds applications across several scientific domains:

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Biological Research

The sulfonyl fluoride group is particularly useful in biochemical studies due to its ability to form covalent bonds with nucleophilic amino acids in proteins. This property is exploited for:

  • Enzyme Inhibition : It acts as a potent inhibitor for certain enzymes, aiding in the study of enzyme mechanisms and pathways.
  • Protein Labeling : The compound can modify specific residues within proteins, allowing researchers to track protein interactions and functions.

Medicinal Chemistry

Research indicates that compounds similar to 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride can selectively inhibit enzymes associated with cancer cell proliferation. For instance, studies have shown that sulfonyl fluorides can inhibit methyltransferases involved in tumor growth, leading to potential therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride effectively inhibits specific methyltransferases linked to cancer cell proliferation. In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cells lacking the MTAP gene, highlighting its potential as an anticancer agent.

Case Study 2: Protein Labeling

In biochemical assays, this compound has been used as a covalent probe to study protein interactions. By modifying key amino acid residues within target proteins, researchers were able to elucidate the functional consequences on enzymatic activity, providing insights into enzyme mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole and piperazine hybrids, which are explored for antimicrobial, anticancer, and enzyme-modulating activities. Below is a detailed comparison with structurally related analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Features
Target Compound C₂₃H₂₅N₃O₇S₂ ~532–542 3-methyl, 6-methylsulfonyl, Z-configuration 3.1 High polar surface area (143 Ų)
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate C₂₄H₂₈N₄O₇S₂ 532.6 4-ethoxy, 3-methyl 3.1 Ethoxy group enhances lipophilicity
(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate C₂₅H₂₆N₄O₆S₂ 542.6 4-methoxy, 3-propargyl N/A Propargyl group for click chemistry
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₀H₁₅F₂N₃O₃S₂ ~450–470 Halogenated phenyl, triazole-thione N/A Tautomerism (thione vs. thiol)

Key Insights

Z-configuration: The stereochemistry at the benzothiazolylidene carbamoyl group may influence binding to biological targets, as seen in tautomer-sensitive triazole derivatives () .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in and , involving:

  • Friedel-Crafts sulfonylation for the phenylsulfonyl moiety.
  • Nucleophilic addition of isothiocyanates or carbamoylating agents.
  • Piperazine coupling via carbamate esterification .

Biological Activity :

  • Piperazine-carboxylate moieties (common in all compared compounds) are associated with antimicrobial and kinase-inhibitory activities, as seen in and .
  • Sulfonyl groups enhance interactions with serine proteases or bacterial efflux pumps, though specific data for the target compound is lacking.

) .

Table 2: Pharmacokinetic and Functional Comparisons

Property Target Compound Ethyl 4-[4-... () Triazole-thiones ()
Metabolic Stability High (methylsulfonyl) Moderate (ethoxy) Low (reactive thione)
Enzymatic Target Likely kinases Antimicrobial enzymes Dihydropteroate synthase
Synthetic Complexity High (Z-configuration) Moderate Low

Research Findings and Challenges

  • Antimicrobial Potential: While highlights triazole derivatives with MIC values <10 µg/mL against S. aureus, the target compound’s methylsulfonyl group may improve Gram-negative activity due to enhanced penetration .
  • SAR Insights : Replacement of the 6-methylsulfonyl group with halogens (e.g., Cl/Br in ) could modulate cytotoxicity, as seen in halogenated phenylsulfonyl derivatives .
  • Unresolved Questions : The Z-configuration’s impact on bioactivity remains unvalidated experimentally. Computational docking studies are recommended to predict binding affinities.

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